Stereochemistry: (S) vs. (R) Configuration
(S)-1-Amino-2-methyl-1-phenylpropan-2-ol (CAS 110480-86-9) and its (R)-enantiomer (CAS 110480-87-0) are distinct chemical entities with opposite stereochemical configurations at the chiral center bearing the amino group . This configurational difference is defined by the Cahn-Ingold-Prelog priority rules and is reflected in their distinct IUPAC names and InChIKey identifiers: the (S)-enantiomer carries the InChIKey FAKPSIGKWYUNJZ-VIFPVBQESA-N, while the racemate is identified by FAKPSIGKWYUNJZ-UHFFFAOYSA-N [1]. In asymmetric synthesis applications, the (S)-enantiomer serves as a chiral building block that imparts specific stereochemical outcomes; substitution with the (R)-enantiomer would yield the opposite stereochemical result .
| Evidence Dimension | Stereochemical configuration at C1 |
|---|---|
| Target Compound Data | (S)-configuration; optical rotation not reported |
| Comparator Or Baseline | (R)-1-amino-2-methyl-1-phenylpropan-2-ol (CAS 110480-87-0): (R)-configuration |
| Quantified Difference | Opposite absolute stereochemistry |
| Conditions | Chiral center at C1 bearing amino group |
Why This Matters
The (S)-enantiomer directs opposite stereochemical outcomes in asymmetric reactions compared to the (R)-enantiomer, making enantiomeric specification critical for reproducible chiral synthesis.
- [1] SpectraBase. (1S)-1-amino-2-methyl-1-phenyl-2-propanol. Compound ID 6J0Erl3aH7u. InChIKey: FAKPSIGKWYUNJZ-VIFPVBQESA-N. Wiley. Retrieved April 2026. View Source
